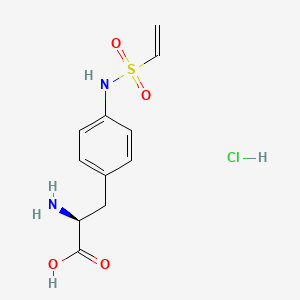![molecular formula C9H17NO3 B13637756 3-[(Oxan-4-yloxy)methoxy]azetidine](/img/structure/B13637756.png)
3-[(Oxan-4-yloxy)methoxy]azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(Oxan-4-yloxy)methoxy]azetidine is a heterocyclic compound that features both azetidine and oxane rings Azetidines are four-membered nitrogen-containing rings, while oxanes are six-membered oxygen-containing rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Oxan-4-yloxy)methoxy]azetidine typically involves the formation of the azetidine ring followed by the introduction of the oxane moiety. One common method is the aza Paternò–Büchi reaction, which involves the [2 + 2] photocycloaddition of an imine and an alkene. This method is efficient but requires precise control of reaction conditions to achieve high yields.
Another approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the cyclization of β-amino alcohols can yield azetidines, which can then be functionalized to introduce the oxane ring.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as the use of continuous flow reactors for the aza Paternò–Büchi reaction. This allows for better control over reaction parameters and can lead to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-[(Oxan-4-yloxy)methoxy]azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, often facilitated by the ring strain.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield amines or alcohols.
Aplicaciones Científicas De Investigación
3-[(Oxan-4-yloxy)methoxy]azetidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate.
Industry: Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-[(Oxan-4-yloxy)methoxy]azetidine involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, potentially inhibiting their activity. The oxane ring may enhance the compound’s stability and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
Azetidine-3-carboxylic acid: A conformationally constrained analogue of β-proline.
3-(4-Oxymethylphenyl)azetidine-3-carboxylic acid: Another analogue used in peptide synthesis.
Uniqueness
3-[(Oxan-4-yloxy)methoxy]azetidine is unique due to the presence of both azetidine and oxane rings, which confer distinct chemical and physical properties. This dual-ring structure can lead to enhanced reactivity and potential bioactivity compared to similar compounds.
Propiedades
Fórmula molecular |
C9H17NO3 |
|---|---|
Peso molecular |
187.24 g/mol |
Nombre IUPAC |
3-(oxan-4-yloxymethoxy)azetidine |
InChI |
InChI=1S/C9H17NO3/c1-3-11-4-2-8(1)12-7-13-9-5-10-6-9/h8-10H,1-7H2 |
Clave InChI |
AHSVMKUNMFNSFD-UHFFFAOYSA-N |
SMILES canónico |
C1COCCC1OCOC2CNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-Chloro-4-(1-ethoxyvinyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13637716.png)
![[1-[2-(pyrrolidin-3-ylamino)acetyl]pyrrolidin-2-yl]boronic acid](/img/structure/B13637734.png)
![2-Amino-4-[(1-methoxy-1-oxo-3-phenylpropan-2-yl)amino]-4-oxobutanoic acid](/img/structure/B13637742.png)

![2-({3-cyano-3-[(2E)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-oxopropyl}sulfanyl)acetic acid](/img/structure/B13637746.png)

